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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinome selectivity profile of

VU6015929, a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin

Domain Receptor 2 (DDR2). This document summarizes key quantitative data, details relevant

experimental protocols, and visualizes associated signaling pathways and workflows to offer a

thorough understanding of VU6015929's activity and specificity.

Core Efficacy and Kinase Selectivity of VU6015929
VU6015929 has been identified as a highly potent, selective, and orally bioavailable dual

inhibitor of DDR1 and DDR2.[1] Its primary targets are well-established, with IC50 values of

4.67 nM for DDR1 and 7.39 nM for DDR2.[2][3][4] This potent inhibition of DDR1/2 blocks

collagen-induced DDR1 activation and subsequent collagen IV production, highlighting its

potential as a therapeutic agent in fibrotic diseases.[1][2]

To assess its specificity across the broader human kinome, VU6015929 was profiled against a

panel of 371 wild-type and mutant kinases at a concentration of 1 µM. The results

demonstrated a favorable selectivity profile, with potent inhibition observed for only 27 of the

371 kinases, representing a mere 7.2% of the panel. This indicates that VU6015929 is a highly

selective inhibitor, a crucial characteristic for a chemical probe or therapeutic candidate.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2687919?utm_src=pdf-interest
https://www.benchchem.com/product/b2687919?utm_src=pdf-body
https://www.benchchem.com/product/b2687919?utm_src=pdf-body
https://www.benchchem.com/product/b2687919?utm_src=pdf-body
https://www.benchchem.com/product/b2687919?utm_src=pdf-body
https://pdfs.semanticscholar.org/8b15/cb4fad1399befb61b8e927eebc13de4a7d2a.pdf
https://df6sxcketz7bb.cloudfront.net/manuscripts/150000/150887/cache/150887.2-20220128091304-covered-e0fd13ba177f913fd3156f593ead4cfd.pdf
https://pdfs.semanticscholar.org/0dc5/151f7b87417475a3fec04076c6e492a58d9a.pdf
https://pubs.acs.org/doi/pdf/10.1021/acsmedchemlett.9b00382
https://pdfs.semanticscholar.org/8b15/cb4fad1399befb61b8e927eebc13de4a7d2a.pdf
https://df6sxcketz7bb.cloudfront.net/manuscripts/150000/150887/cache/150887.2-20220128091304-covered-e0fd13ba177f913fd3156f593ead4cfd.pdf
https://www.benchchem.com/product/b2687919?utm_src=pdf-body
https://www.benchchem.com/product/b2687919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2687919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the primary inhibitory activities of VU6015929 against its

intended targets. While the broader kinome scan revealed 27 off-target kinases, the specific

quantitative data for these interactions is not publicly available in the referenced literature.

Target Kinase IC50 (nM) Reference

DDR1 4.67 [2][3][4]

DDR2 7.39 [2][3][4]

Experimental Protocols
The following sections detail the methodologies employed to characterize the kinome

selectivity and cellular activity of VU6015929.

LanthaScreen™ Eu Kinase Binding Assay
This assay was utilized to determine the binding affinity of VU6015929 to DDR1 and DDR2.

The LanthaScreen™ technology is a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive

tracer from the kinase active site by a test compound.

Principle: The assay involves a europium (Eu)-labeled antibody that binds to the kinase and an

Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site of the kinase. When both

are bound, they are in close proximity, allowing for FRET from the Eu-donor to the Alexa

Fluor™-acceptor. A compound that competes with the tracer for binding to the kinase will

disrupt FRET, leading to a decrease in the signal.

Generalized Protocol:

Reagent Preparation: All reagents (kinase, Eu-labeled antibody, fluorescent tracer, and test

compound) are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

MgCl2, 1 mM EGTA, 0.01% Brij-35).

Compound Dispensing: Serial dilutions of VU6015929 are dispensed into a low-volume 384-

well plate.
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Kinase/Antibody Addition: A pre-mixed solution of the target kinase (DDR1 or DDR2) and the

Eu-labeled anti-tag antibody is added to the wells containing the test compound.

Tracer Addition: The Alexa Fluor™ 647-labeled kinase tracer is added to initiate the binding

competition.

Incubation: The plate is incubated at room temperature for a specified period (typically 60

minutes) to allow the binding reaction to reach equilibrium.

Data Acquisition: The TR-FRET signal is read on a plate reader capable of measuring

fluorescence at the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) emission wavelengths.

Data Analysis: The emission ratio (665 nm / 615 nm) is calculated and plotted against the

logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data

to a sigmoidal dose-response curve.

Western Blot Analysis of DDR1 Phosphorylation
To confirm the cellular activity of VU6015929, its ability to inhibit collagen-induced

autophosphorylation of DDR1 in cells was assessed by Western blotting.

Generalized Protocol:

Cell Culture and Treatment: Human Embryonic Kidney 293 (HEK293) cells engineered to

express full-length human DDR1 are cultured to near confluence. The cells are then serum-

starved before being treated with varying concentrations of VU6015929 for a defined period.

Collagen Stimulation: Following treatment with the inhibitor, the cells are stimulated with

collagen I to induce DDR1 autophosphorylation.

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then

lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and

phosphatase inhibitors to preserve the phosphorylation state of the proteins.

Protein Quantification: The total protein concentration in the cell lysates is determined using

a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal

loading.
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SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting:

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine

serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody

binding.

The membrane is then incubated with a primary antibody specific for phosphorylated

DDR1 (p-DDR1).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The process is repeated on the same membrane after stripping, using a primary antibody

for total DDR1 as a loading control.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system and imaged.

Densitometry Analysis: The intensity of the p-DDR1 and total DDR1 bands is quantified, and

the ratio of p-DDR1 to total DDR1 is calculated to determine the extent of inhibition at

different concentrations of VU6015929.

Visualizations: Signaling Pathways and
Experimental Workflows
DDR1/2 Signaling Pathway
Upon activation by collagen, DDR1 and DDR2 undergo dimerization and autophosphorylation,

initiating downstream signaling cascades that play roles in cell proliferation, survival, and

migration. Key pathways activated by DDRs include the PI3K/Akt and MAPK/ERK pathways.
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Caption: Simplified DDR1/2 signaling cascade upon collagen binding.
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Experimental Workflow: Kinome Selectivity Profiling
The process of determining the kinome selectivity of a compound like VU6015929 involves a

systematic screening against a large panel of kinases.
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Kinome Selectivity Profiling Workflow
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Caption: General workflow for kinome selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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